molecular formula C15H27NO5 B6242144 2-[2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid CAS No. 2408959-98-6

2-[2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid

Cat. No.: B6242144
CAS No.: 2408959-98-6
M. Wt: 301.4
InChI Key:
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Description

2-[2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is a synthetic organic compound with the molecular formula C15H27NO5. It is characterized by the presence of a cyclobutyl ring substituted with tert-butoxy and tert-butoxycarbonyl groups, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes.

    Introduction of tert-Butoxy Groups: tert-Butyl alcohol can be used in the presence of an acid catalyst to introduce tert-butoxy groups via etherification.

    Amination and Protection:

    Acetic Acid Substitution: The final step involves the substitution of an acetic acid moiety onto the cyclobutyl ring, which can be achieved using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butoxy groups, leading to the formation of tert-butyl hydroperoxide.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: tert-Butyl hydroperoxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on biological systems. Its derivatives may serve as potential inhibitors or activators of specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific pathways in diseases such as cancer or inflammation.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-[2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid exerts its effects depends on its interaction with molecular targets. The tert-butoxy and Boc groups can interact with enzymes or receptors, potentially inhibiting or activating them. The cyclobutyl ring provides a rigid structure that can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(tert-butoxy)-4-amino]cyclobutyl]acetic acid: Lacks the Boc protection, making it more reactive.

    2-[2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclopropyl]acetic acid: Contains a cyclopropyl ring instead of a cyclobutyl ring, affecting its reactivity and stability.

Uniqueness

2-[2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is unique due to its combination of tert-butoxy and Boc groups on a cyclobutyl ring. This structure provides a balance of stability and reactivity, making it versatile for various applications in research and industry.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

CAS No.

2408959-98-6

Molecular Formula

C15H27NO5

Molecular Weight

301.4

Purity

95

Origin of Product

United States

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